molecular formula C30H25NO7S B14958409 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate

Cat. No.: B14958409
M. Wt: 543.6 g/mol
InChI Key: OXUCTGCTQCWWLJ-MHZLTWQESA-N
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Description

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a methoxy group, and a sulfonamide-linked phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE typically involves a multi-step process starting from readily available precursors. One common approach involves the condensation of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Medicine: Research into the compound’s medicinal properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[c]chromenes and their derivatives, such as:

Uniqueness

What sets 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE apart is its specific combination of functional groups and structural features. The presence of the methoxy group, the sulfonamide-linked phenylpropanoate moiety, and the benzo[c]chromene core contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C30H25NO7S

Molecular Weight

543.6 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate

InChI

InChI=1S/C30H25NO7S/c1-19-8-12-23(13-9-19)39(34,35)31-27(16-20-6-4-3-5-7-20)30(33)37-22-11-15-25-24-14-10-21(36-2)17-26(24)29(32)38-28(25)18-22/h3-15,17-18,27,31H,16H2,1-2H3/t27-/m0/s1

InChI Key

OXUCTGCTQCWWLJ-MHZLTWQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(C=C(C=C5)OC)C(=O)O4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=C(C=C(C=C5)OC)C(=O)O4

Origin of Product

United States

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